2,3-Dimethoxypyrazine
Description
Contextual Overview of Pyrazine (B50134) Heterocycles in Contemporary Chemistry
Pyrazine is a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-para arrangement. mdpi.commdpi.com This fundamental structure is a vital scaffold in medicinal chemistry and materials science. mdpi.comtandfonline.com Pyrazine derivatives are abundant in nature, often contributing to the flavor and aroma of foods through processes like the Maillard reaction.
In the realm of pharmaceuticals, the pyrazine ring is a key component in numerous clinically approved drugs, demonstrating a wide spectrum of biological activities. mdpi.com These include anticancer, antimicrobial, anti-inflammatory, and antiviral properties. mdpi.comtandfonline.comresearchgate.net The success of pyrazine-based drugs, such as the antitubercular agent Pyrazinamide (B1679903) and the anticancer drug Bortezomib, underscores the therapeutic potential embedded within this heterocyclic system. mdpi.com The existence of the pyrazine framework in many drug compounds highlights its importance in drug development and design. Researchers have extensively studied pyrazine derivatives, leading to the development of compounds with potent pharmacological effects. mdpi.com
Table 1: Examples of Marketed Drugs Containing a Pyrazine Core
| Drug Name | Therapeutic Class | Function/Significance |
|---|---|---|
| Pyrazinamide | Antitubercular | A first-line agent used in the treatment of tuberculosis. |
| Bortezomib | Anticancer | A proteasome inhibitor used in treating multiple myeloma. mdpi.com |
| Glipizide | Antidiabetic | Used to manage high blood sugar in patients with type 2 diabetes. |
| Amiloride | Diuretic | A potassium-sparing diuretic used to treat high blood pressure and heart failure. |
| Favipiravir | Antiviral | An antiviral drug investigated for the treatment of various viral infections. |
Significance of Methoxypyrazine Derivatives in Specialized Scientific Disciplines
Methoxypyrazines, a subclass of pyrazine derivatives characterized by one or more methoxy (B1213986) groups attached to the pyrazine ring, hold particular importance in the fields of food science and chemical ecology. itjfs.comresearchgate.net These compounds are highly potent aroma molecules, often possessing very low olfactory detection thresholds. nih.gov They are responsible for the characteristic "green" or "vegetative" aromas in many foods, such as bell peppers, peas, and asparagus. itjfs.comnih.gov
In enology (the study of wine), methoxypyrazines are critical to the aroma profile of several grape varietals, most notably Sauvignon Blanc and Cabernet Sauvignon. nih.gov Compounds like 3-isobutyl-2-methoxypyrazine (IBMP) and 3-isopropyl-2-methoxypyrazine (IPMP) contribute distinct bell pepper or earthy notes. itjfs.commdpi.com The concentration of these methoxypyrazines in grapes and the final wine is influenced by numerous viticultural factors, including climate, sun exposure, and grape maturity, making their management a key aspect of winemaking. nih.govmdpi.com
Beyond flavor chemistry, methoxypyrazines also function as semiochemicals (chemicals involved in communication) in the natural world. itjfs.comresearchgate.net For instance, certain insects utilize these compounds as pheromones for aggregation or as a defense mechanism against predators. itjfs.comcsic.es The dual role of these molecules as both flavorants and signaling compounds makes them a subject of ongoing interdisciplinary research. csic.es
Table 2: Common Methoxypyrazine Derivatives and Their Sensory Characteristics
| Compound Name | Abbreviation | Common Odor Descriptors | Olfactory Threshold in Water (ng/L) |
|---|---|---|---|
| 3-isobutyl-2-methoxypyrazine | IBMP | Green bell pepper, vegetative, earthy. itjfs.com | ~2 |
| 3-isopropyl-2-methoxypyrazine | IPMP | Earthy, pea, potato. itjfs.com | ~2 |
| 3-sec-butyl-2-methoxypyrazine | SBMP | Green bell pepper, earthy. itjfs.com | ~1 |
| 3-ethyl-2-methoxypyrazine | ETMP | Earthy, potato, sweet. itjfs.com | ~40 |
Current Research Gaps and Future Perspectives for 2,3-Dimethoxypyrazine Investigation
Despite the extensive body of research on pyrazine heterocycles and various methoxy-substituted derivatives, a significant knowledge gap exists specifically for This compound . A thorough review of current scientific literature reveals a scarcity of dedicated studies on its synthesis, characterization, and potential applications. Most available data focuses on the related compound, 2,3-dimethylpyrazine (B1216465). thegoodscentscompany.comsigmaaldrich.comchemicalbook.com This lack of information presents a clear opportunity for novel chemical research.
Future investigations into this compound could logically proceed along several promising avenues, drawing inspiration from the known properties of its chemical relatives:
Sensory and Flavor Profile: Given the established role of methoxypyrazines as potent aroma compounds, a primary area of investigation would be the sensory characterization of this compound. researchgate.netnih.gov Determining its odor profile and olfactory detection threshold could reveal novel applications in the flavor and fragrance industry.
Biological Activity Screening: The pyrazine core is a well-established pharmacophore present in numerous bioactive molecules. tandfonline.com Therefore, synthesizing this compound and screening it for a range of biological activities (e.g., anticancer, antimicrobial, anti-inflammatory) is a logical step. The specific substitution pattern of two adjacent methoxy groups could elicit unique interactions with biological targets not observed with other derivatives.
Synthetic Methodology: Developing efficient and scalable synthetic routes to this compound is a prerequisite for any further study. While general methods for pyrazine synthesis exist, optimizing a pathway for this specific isomer would be a valuable contribution to organic chemistry. ontosight.ai
Materials Science Applications: The electron-withdrawing nature of the pyrazine ring makes its derivatives interesting for applications in electronics and optoelectronics. solubilityofthings.com Investigating the electronic properties of this compound and its potential incorporation into novel polymers or materials could open new research directions.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethoxypyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-9-5-6(10-2)8-4-3-7-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGOJWJGIVFLJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50496535 | |
| Record name | 2,3-Dimethoxypyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50496535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68468-30-4 | |
| Record name | 2,3-Dimethoxypyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50496535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2,3 Dimethoxypyrazine and Analogs
Chemo-Enzymatic and Biocatalytic Approaches to Pyrazine (B50134) Synthesis
The integration of biological catalysts, such as enzymes and whole microbial cells, into synthetic pathways offers a green and highly selective alternative to traditional chemical methods for producing pyrazines. researchgate.net These biocatalytic approaches are gaining traction due to their potential for improved efficiency and environmental impact. researchgate.net
Microorganisms, including various bacteria and fungi, are known to naturally produce a diverse array of pyrazines. tandfonline.comnih.gov The biosynthesis of these compounds in microbes often involves the Maillard reaction and Strecker degradation. tandfonline.com While many biosynthetic pathways are still under investigation, it is understood that amino acids and α,β-dicarbonyls are key precursors. tandfonline.com Some scientists believe that the formation of lower alkylpyrazines, like methyl and ethyl pyrazines, may occur non-enzymatically through the amination of acyloins, leading to aminocarbonyl compounds that then condense. tandfonline.com However, the synthesis of more complex, higher alkylpyrazines is considered to be an enzyme-catalyzed process with amino acids serving as the foundational building blocks. tandfonline.com
Several bacterial species have been identified as efficient pyrazine producers. For instance, Bacillus subtilis is known to synthesize 2,5-dimethylpyrazine (B89654) and 2,3,5-trimethylpyrazine (B81540). asm.org Other notable pyrazine-producing bacteria include Pseudomonas sp., Chondromyces sp., Streptomyces sp., and Paenibacillus aceti. semanticscholar.org The latter, isolated from a solid-state acetic acid fermentation culture, has demonstrated the ability to produce a significant amount of pyrazines, including 2,3-di-iso-butylpyrazine and 2-iso-butyl-3-methylpyrazine. semanticscholar.org
The enzymatic formation of the pyrazine ring often involves the dimerization of α-amino carbonyl intermediates. nih.gov A key enzyme in this process is L-threonine-3-dehydrogenase (TDH), which catalyzes the oxidation of L-threonine to L-2-amino-acetoacetate. asm.orgmdpi.com This intermediate is unstable and spontaneously decarboxylates to form aminoacetone, a precursor to 2,5-dimethylpyrazine. asm.org The final step, the conversion of aminoacetone to 2,5-dimethylpyrazine, is a pH-dependent, non-enzymatic reaction. asm.org
Recent research has uncovered novel enzymatic cascades for pyrazine synthesis. In Pseudomonas fluorescens, a unique two-enzyme system has been identified for the biosynthesis of monocyclic pyrazines from α-amino acids. nih.gov This pathway involves a novel amino acid C-acetyltransferase (PapD) that decarboxylates and transfers an acetyl residue to an α-amino acid, generating an α-aminoketone. This intermediate then spontaneously dehydrates and condenses to form a dihydropyrazine (B8608421), which is subsequently oxidized by a novel oxidase (PapF) to yield the final pyrazine ring. nih.gov
Another enzymatic approach involves the use of transaminases (ATAs). These enzymes can mediate the key amination step of α-diketone precursors to form α-amino ketones, which then undergo oxidative dimerization to produce substituted pyrazines. nih.gov For example, the (S)-selective ATA-113 has been successfully employed for the synthesis of various symmetric pyrazines. nih.gov
The substrate scope of biocatalytic pyrazine synthesis is broad, allowing for the production of a variety of substituted pyrazines by feeding microorganisms with the appropriate precursors. semanticscholar.org For instance, supplementing the culture medium of Paenibacillus polymyxa with valine leads to an increased production of 2-isopropylpyrazine (B1584999) and 2,5-diisopropylpyrazine. tandfonline.com
In chemo-enzymatic approaches using transaminases, the substrate scope has been explored with various α-diketones. nih.gov For example, the use of different diketone precursors with ATA-113 has yielded a range of symmetric pyrazines.
| Precursor (Diketone) | Enzyme | Product (Pyrazine) | Yield | Reference |
| pentane-2,3-dione | ATA-113 | 2,3-dimethylpyrazine (B1216465) | 50% | researchgate.net |
| Not Specified | ATA-113 | 2,3-diethylpyrazine | 65% | researchgate.net |
| Not Specified | ATA-113 | 2,3-diphenylpyrazine | 32% | researchgate.net |
Table 1: Chemo-enzymatic Synthesis of Symmetric Pyrazines using ATA-113
Optimization of these biocatalytic systems is an active area of research. Metabolic engineering strategies are being employed to enhance the production of specific pyrazines. In one study, Escherichia coli was engineered for the high-yield synthesis of 2,5-dimethylpyrazine from L-threonine by overexpressing key enzymes and optimizing cofactor regeneration. nih.gov
While the focus has largely been on alkylpyrazines, biocatalytic methods also hold promise for the sustainable production of methoxypyrazines, which are important flavor and aroma compounds. The biosynthesis of 3-isobutyl-2-methoxypyrazine in grapes, for example, is known to start from the amino acids leucine (B10760876) and glycine. semanticscholar.org
Recent advancements have demonstrated the use of whole-cell biocatalysis for the N-oxidation of pyrazines, a key step in the synthesis of some methoxypyrazine derivatives. nih.gov Recombinant Pseudomonas strains expressing a soluble di-iron monooxygenase have been shown to efficiently catalyze the N-oxidation of pyrazine to pyrazine-1-oxide with high conversion and product yield. nih.gov This biocatalytic method is presented as a more productive and environmentally friendly alternative to traditional chemical oxidation methods. nih.gov
Microbial Biotransformation Pathways for Substituted Pyrazines
Enzymatic Mechanisms in Pyrazine Ring Formation
Modern Organic Synthesis Routes for the Pyrazine Core
Alongside biocatalytic methods, modern organic synthesis provides a powerful and versatile platform for the construction and functionalization of the pyrazine core. Transition metal-catalyzed cross-coupling reactions have become particularly prominent in this area. rsc.orgrsc.org
Transition metal-catalyzed reactions are widely used for forming carbon-carbon and carbon-heteroatom bonds on pyrazine rings. rsc.orgrsc.org Palladium-catalyzed reactions, such as the Sonogashira, Heck, Suzuki, and Stille couplings, are among the most common methods for functionalizing pyrazines. rsc.orgrsc.orgresearchgate.net These reactions allow for the introduction of a wide range of substituents onto the pyrazine scaffold, enabling the synthesis of diverse libraries of compounds for biological screening. acs.org
For instance, a solid-phase protocol for the synthesis of highly substituted 2(1H)-pyrazinones has been developed using Chan-Lam arylation and Liebeskind-Srogl cross-coupling reactions. acs.org The Sonogashira coupling of chloropyrazine with terminal alkynes, catalyzed by a palladium complex, has been shown to proceed with excellent yields. rsc.org Similarly, the Stille coupling has been used to alkylate pyrazines and pyrazine N-oxides with good to high yields. acs.org
More recently, direct C-H activation has emerged as a novel method for the arylation of the pyrazine ring, offering a more atom-economical approach to functionalization. rsc.org
| Coupling Reaction | Catalyst System | Substrates | Product | Reference |
| Sonogashira | [Pd(allyl)Cl]₂/PPh₃ | Chloropyrazine, Phenylacetylene | Phenylalkynyl-pyrazine | rsc.org |
| Stille | Palladium-based | Pyrazine/Pyrazine N-oxide, Tetra-n-alkyltin | Alkylated Pyrazine | acs.org |
| Chan-Lam Arylation | Not specified | 2(1H)-pyrazinone precursor | Arylated 2(1H)-pyrazinone | acs.org |
| Liebeskind-Srogl | Not specified | 2(1H)-pyrazinone precursor | Substituted 2(1H)-pyrazinone | acs.org |
Table 2: Examples of Transition Metal-Catalyzed Coupling Reactions for Pyrazine Synthesis
Oxidative Dehydrogenation Strategies for Dihydropyrazines to Pyrazines
The aromatization of dihydropyrazine intermediates is a critical step in many pyrazine synthesis pathways. Oxidative dehydrogenation offers an effective method to convert the saturated dihydropyrazine ring into the stable aromatic pyrazine core. nih.gov This transformation is crucial as dihydropyrazines are common intermediates in condensation reactions but are often unstable and readily oxidize to the corresponding pyrazines, even in the air. doi.org Various strategies have been developed to facilitate and control this dehydrogenation process, ranging from the use of stoichiometric metallic reagents to more advanced catalytic systems. nih.gov
Commonly employed methods include the use of metal hydroxides and air or metal oxides as catalysts to drive the conversion. The dehydrogenation of piperazines, the fully saturated analogs, to pyrazines has also been achieved using heterogeneous catalysts, such as palladium-based systems. nih.govtandfonline.com This approach is foundational in both laboratory-scale and industrial synthesis, providing a reliable route to the desired aromatic pyrazine products. nih.gov
Mechanistic Studies of Catalytic Dehydrogenation
Understanding the mechanism of catalytic dehydrogenation is key to developing more efficient catalysts. Several mechanistic pathways have been proposed and studied. A plausible general mechanism involves the initial dehydrogenation of a β-amino alcohol to an aldehyde intermediate, which then undergoes self-coupling to form a 2,5-dihydropyrazine. This dihydropyrazine then undergoes a rapid, metal-catalyzed dehydrogenation to yield the final aromatic pyrazine. acs.org
For many solid catalysts, the reaction proceeds through a sequence of steps on the catalyst's surface:
Adsorption: The reactant molecule binds to the active sites on the catalyst surface. sahyadrihospital.com
Hydrogen Abstraction: The catalyst facilitates the removal of hydrogen atoms from the substrate. sahyadrihospital.com In the case of oxide catalysts operating under the Mars-van Krevelen mechanism, lattice oxygen species are the primary active sites for this step. researchgate.net
Desorption: The final aromatic product is released from the catalyst surface. sahyadrihospital.com
Catalyst Design and Reaction Condition Optimization
The rational design of catalysts and the optimization of reaction conditions are paramount for achieving high yields and selectivity in the synthesis of pyrazines. Catalyst design often focuses on creating systems with metal-ligand bifunctionality, where both the metal center and the ligand participate in the reaction. researchgate.net The use of earth-abundant, low-toxicity base metals like manganese and iron is a significant trend, moving away from more expensive and toxic noble metals. acs.orgrsc.orgresearchgate.net The design of heterogeneous catalysts focuses on modulating the nature of active sites, their accessibility, and the interaction between the catalytic species and the support material to enhance performance. researchgate.netrsc.org
Reaction condition optimization involves systematically varying parameters such as temperature, solvent, and reaction time. For instance, in the manganese-catalyzed dehydrogenative coupling of 2-phenylglycinol to form 2,5-diphenylpyrazine, a quantitative yield was achieved by lowering the temperature from 150 °C to 125 °C in toluene (B28343). nih.govacs.org The choice of solvent can also be critical; switching from toluene to 1,4-dioxane (B91453) increased the yield from 90% to 95% in one study. nih.govacs.org Modern approaches to optimization utilize machine learning algorithms and high-throughput experimentation (HTE) platforms, which can rapidly screen a wide range of conditions to identify the optimal parameters for a given reaction. beilstein-journals.org
Table 1: Optimization of Reaction Conditions for 2,5-Diphenylpyrazine Synthesis
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Toluene | 150 | 24 | 99 | nih.gov |
| 2 | THF | 150 | 24 | 90 | nih.gov |
| 3 | 1,4-Dioxane | 150 | 24 | 95 | nih.gov |
| 4 | Toluene | 125 | 24 | 99 | nih.gov |
| 5 | Toluene | 150 | 12 | 99 | nih.gov |
Directed Condensation Reactions for Regioselective Pyrazine Formation
The condensation of two different unsymmetrical building blocks presents a significant challenge in pyrazine synthesis, often leading to a mixture of regioisomers. rsc.org Therefore, developing directed condensation reactions that selectively produce a single, desired isomer is of high importance. Regioselectivity can often be controlled by exploiting the differential reactivity of the functional groups in the starting materials.
For example, in the reaction of arylglyoxals with 2,3-diaminopyridine (B105623), the synthesis proceeds regioselectively because the amino group at the 3-position is more nucleophilic and reacts preferentially with the more electrophilic formyl group of the arylglyoxal. growingscience.com This initial selective reaction directs the subsequent cyclization to form a single pyridopyrazine product in high yield. growingscience.com Another advanced strategy involves the use of transition metal catalysts in C-H functionalization reactions, where a directing group on the pyrazine precursor guides the reaction to a specific position, ensuring high regioselectivity. evitachem.com
Condensation of Diamines with Dicarbonyl Compounds
The direct condensation of a 1,2-diamine with a 1,2-dicarbonyl compound is the most classical and straightforward route to the pyrazine core. tandfonline.comrsc.orgontosight.ai This reaction typically proceeds through the formation of a dihydropyrazine intermediate, which then undergoes oxidation to the aromatic pyrazine. tandfonline.comtandfonline.com While this method is widely used, it can suffer from a lack of regioselectivity when unsymmetrical diamines or dicarbonyls are employed. rsc.org
Numerous protocols have been developed to improve this classic transformation. For instance, a greener approach involves the condensation of 1,2-diketones with 1,2-diamines in aqueous methanol (B129727), catalyzed by potassium tert-butoxide at room temperature, which avoids the need for harsh conditions or expensive catalysts. tandfonline.com Another example is the synthesis of pyrido[2,3-b]pyrazine (B189457) derivatives through the condensation of 2,3-diaminopyridine with various arylglyoxals in a mixture of dimethylformamide and ethanol (B145695) at 90 °C, affording excellent yields. growingscience.com
Table 2: Examples of Pyrazine Synthesis via Condensation of Diamines and Dicarbonyls
| Diamine | Dicarbonyl | Catalyst/Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1,2-Diamines | 1,2-Diketones | t-BuOK / aq. Methanol | Pyrazine derivatives | High | tandfonline.com |
| 2,3-Diaminopyridine | Arylglyoxals | DMF / Ethanol | Pyrido[2,3-b]pyrazines | 69-95 | growingscience.com |
Cyclization Reactions from Substituted Precursors
Beyond the direct condensation of diamines and dicarbonyls, a variety of cyclization strategies using functionalized acyclic precursors have been developed for pyrazine synthesis. These methods often provide access to complex, substituted pyrazines that are difficult to obtain through classical routes.
One innovative approach begins with N-allyl malonamides. rsc.orgresearchgate.net These precursors undergo diazidation, followed by a thermal or copper-mediated cyclization to yield pyrazines with ester and hydroxy groups at the 2- and 3-positions. rsc.orgresearchgate.net This method allows for the introduction of various substituents on the pyrazine core. rsc.org Other cyclization strategies reported in the literature include:
The thermal electrocyclization-aromatization of carbonates derived from α-oximido carbonyls and allylamines. researchgate.net
The intramolecular cyclization of diazo intermediates formed from precursors like 2-(2H-tetrazol-5-yl)pyrazine. mdpi.com
The cyclization of 2,3-bis(arylideneamino)-3-cyanoarylamides to form a dihydropyrazine precursor, which is then oxidized. researchgate.net
The reaction of 5-aminopyrazole derivatives with cyclic ketones and arylaldehydes to generate fused pyrazolo[3,4-b]pyridine systems, which are structural analogs of pyrazines. beilstein-journals.org
These methods highlight the versatility of cyclization reactions in constructing the pyrazine ring from diverse and specifically designed precursor molecules. rsc.orgmdpi.com
Green Chemistry Principles in Dimethoxypyrazine Synthesis
The application of green chemistry principles to the synthesis of 2,3-dimethoxypyrazine and its analogs aims to reduce environmental impact and improve safety. These principles advocate for practices such as waste prevention, maximizing atom economy, and using less hazardous chemicals and safer solvents. acs.orgwordpress.com
Key aspects of green chemistry in pyrazine synthesis include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant materials into the final product. acs.org For example, dehydrogenative coupling reactions that produce only H₂ as a byproduct are highly atom-economical. acs.org
Use of Safer Solvents and Reagents: Replacing toxic solvents and hazardous reagents with greener alternatives is a primary goal. acs.orgresearchgate.net A notable example is a one-pot pyrazine synthesis that uses aqueous methanol as the solvent and potassium tert-butoxide as a catalyst at room temperature, avoiding harsh conditions and heavy metals. tandfonline.comtandfonline.com
Catalysis: The use of catalysts, especially those based on earth-abundant and non-toxic metals like manganese, is preferred over stoichiometric reagents because they are used in small amounts and can be recycled. nih.govacs.org
Reduce Derivatives: Synthetic strategies should aim to minimize or avoid the use of protecting groups, as these steps require additional reagents and generate waste.
Biosynthesis: An increasingly important green alternative is the use of microorganisms or enzymes to produce pyrazines. mdpi.com For instance, genetically modified Escherichia coli has been engineered to produce 2,5-dimethylpyrazine from glucose in a "green" fermentation process, offering an environmentally friendly alternative to chemical synthesis. nih.gov
By integrating these principles, chemists can develop more sustainable and efficient methods for the production of valuable pyrazine compounds. researchgate.net
Strategies for the Derivatization of the this compound Core
The functionalization of the this compound ring is a key strategy for synthesizing a diverse library of analogs. These modifications can be broadly categorized into the direct introduction of substituents onto the pyrazine ring and the synthesis of hybrid molecules that incorporate the dimethoxypyrazine moiety.
The introduction of various functional groups onto the pyrazine ring is crucial for developing new chemical entities. biosynce.com The electron-deficient nature of the pyrazine ring makes it resistant to classical electrophilic aromatic substitution reactions like nitration and halogenation under standard conditions. thieme-connect.de Therefore, alternative strategies are often employed.
One effective method involves the use of N-oxides. For instance, the synthesis of 2-hydroxymethyl-3-(3-methylbutyl)-5-methylpyrazine, a wasp pheromone, utilized N-oxide intermediates to facilitate functionalization. mdpi.com Another powerful technique is transition-metal-catalyzed cross-coupling reactions. biosynce.com Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, have been successfully used to introduce various substituents onto the pyrazine ring. biosynce.com For example, a nickel-catalyzed Kumada–Corriu cross-coupling reaction was a key step in the synthesis of a trisubstituted pyrazine, demonstrating the utility of this approach. mdpi.com
Direct C-H activation is an emerging and efficient strategy. An iron-catalyzed C-H arylation of 2,3-dimethylpyrazine has been reported, leading to the synthesis of arylated pyrazine derivatives. mdpi.com This method offers a more direct route to functionalized pyrazines, avoiding the need for pre-functionalized starting materials. mdpi.com
Nucleophilic substitution reactions are also viable, particularly on halopyrazines. thieme-connect.de The reactivity of halopyrazines is generally greater than that of corresponding pyridines, although electron-donating groups on the pyrazine ring can necessitate more forceful reaction conditions. thieme-connect.de
The table below summarizes various methods for introducing substituents onto the pyrazine ring.
| Reaction Type | Reagents/Catalyst | Starting Material | Product | Yield (%) |
| C-H Arylation | Iron catalyst | 2,3-Dimethylpyrazine | Arylated pyrazine | 60 |
| Kumada–Corriu Cross-Coupling | Nickel catalyst | 2-Chloropyrazine derivative | Trisubstituted pyrazine | 90 |
| Chlorination | N-chlorosuccinimide (NCS), Benzoyl peroxide (BPO) | Methyl pyrazines | Chloromethyl pyrazines | 60-80 |
This table showcases selected examples of reactions to introduce substituents onto the pyrazine ring, highlighting the diversity of applicable methods.
The synthesis of hybrid molecules, which combine the this compound scaffold with other pharmacologically active moieties, is a promising strategy in drug discovery. mdpi.com This approach aims to create bifunctional molecules with potentially synergistic or novel biological activities. mdpi.com
A notable example is the synthesis of hybrid molecules composed of 2,4-diamino-1,3,5-triazines and coumarins or 2-imino-coumarins. mdpi.com These hybrids were synthesized by reacting 2-(4,6-diamine-1,3,5-triazin-2-yl)acetonitriles with 2-hydroxybenzaldehydes. mdpi.com The resulting compounds incorporate both the triazine and coumarin (B35378) pharmacophores, which are known for their diverse biological activities. mdpi.com
Another approach involves linking the pyrazine core to other molecular frameworks through various linkers. For instance, hederagenin (B1673034), a natural product, has been combined with different pyrazine derivatives to create novel hybrid compounds. mdpi.com In one synthetic route, hederagenin was reacted with various chloromethyl pyrazines in the presence of potassium carbonate to yield a series of hederagenin-pyrazine derivatives. mdpi.com The length and nature of the linker between the two moieties can be systematically varied to optimize the biological activity of the final hybrid molecule. mdpi.com
The following table presents examples of synthetic strategies for creating hybrid molecules containing a pyrazine moiety.
| Hybrid Molecule Type | Synthetic Strategy | Reactants | Key Reagents |
| Hederagenin-Pyrazine Hybrids | Nucleophilic Substitution | Hederagenin, Chloromethyl pyrazines | K₂CO₃, DMF |
| Triazine-Coumarin Hybrids | Condensation Reaction | 2-(4,6-diamine-1,3,5-triazin-2-yl)acetonitriles, 2-hydroxybenzaldehydes | - |
| 1,2,4-triazolo-[4,3-a]pyrazine | Electrochemical coupling followed by photochemical cyclization | 2,6-dimethoxypyrazine (B1307160), 5-substituted tetrazole | - |
This table illustrates different strategies for synthesizing hybrid molecules, demonstrating the modular approach of combining the pyrazine core with other chemical entities.
Elucidation of Biological Activity and Molecular Mechanisms of 2,3 Dimethoxypyrazine and Derivatives
Structure-Activity Relationship (SAR) Studies of Methoxypyrazines
The biological activity of methoxypyrazine compounds is significantly influenced by the nature and position of substituents on the pyrazine (B50134) ring. Structure-activity relationship (SAR) studies help in understanding how these molecular modifications affect the bioactivity profiles of these compounds.
Impact of Substituent Effects on Bioactivity Profiles
The bioactivity of pyrazine derivatives is highly dependent on the types of substituents attached to the pyrazine core. For instance, the presence of a methoxy (B1213986) group can enhance antimicrobial activity compared to methyl-substituted analogs, which may be due to increased polarity and better membrane penetration. In a series of amides derived from substituted pyrazine-2-carboxylic acids, the lipophilicity and the type of substituent were found to be critical for their biological activities, including antimycobacterial, antifungal, and photosynthesis-inhibiting effects. nih.gov For example, the 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid showed the highest antituberculotic activity, which was correlated with its high lipophilicity. nih.gov
In the context of herbicidal activity, a study of 2,3-dicyano-5-substituted pyrazines demonstrated a parabolic relationship between the hydrophobic substituent parameter at the 5-position and herbicidal activity against barnyard grass. tandfonline.com This suggests that an optimal level of hydrophobicity is necessary for the compound to reach its target site. Furthermore, the position of substituents on an attached phenyl ring can also impact activity, with para-substituted phenyl derivatives showing lower activity, possibly due to steric hindrance at the target site. tandfonline.com
The introduction of heteroatoms and different functional groups also modulates activity. For example, in a series of γ-secretase modulators, replacing a fluorophenyl group with a methoxypyrazine group was well-tolerated and resulted in a minor decrease in activity for reducing Aβ42 peptide production. nih.gov This highlights that the pyrazine ring can serve as a viable scaffold in drug design, with its bioactivity fine-tuned by various substituents.
Table 1: Impact of Substituents on the Bioactivity of Pyrazine Derivatives
| Pyrazine Derivative | Substituent(s) | Observed Bioactivity | Reference |
|---|---|---|---|
| 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid | -C(CH3)3, -Cl, -CONH-Ph(CF3)2 | High antituberculotic activity | nih.gov |
| 2,3-dicyano-5-substituted pyrazines | Various hydrophobic groups | Herbicidal activity (parabolic relationship with hydrophobicity) | tandfonline.com |
| Methoxypyrazine analog of a γ-secretase modulator | -OCH3 and other groups | Modulation of Aβ42 production | nih.gov |
Comparative Bioactivity Analysis with Related Pyrazine Analogs
Comparing the bioactivity of 2,3-dimethoxypyrazine and its derivatives with other pyrazine analogs reveals important trends. For instance, in the study of γ-secretase modulators, a methoxypyrazine analog (22e) showed slightly less activity (IC50 of 89 nM) in inhibiting Aβ42 production compared to its methoxypyridine counterpart (22d, IC50 of 60 nM). nih.gov However, it was a significant improvement over an unsubstituted pyridyl derivative (22b), which was detrimental to activity. nih.gov This indicates that while the pyrazine core is tolerated, the specific arrangement of heteroatoms and substituents in related heterocyclic systems can lead to variations in potency.
Pyrazine derivatives, in general, exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects. researchgate.netmdpi.com The specific type of pyrazine analog plays a crucial role in its primary bioactivity. For instance, while some methoxypyrazines are known for their role as flavor compounds in food and wine, other pyrazine derivatives are developed for their therapeutic potential. nih.govmdpi.comnih.gov
A study on the antimicrobial effects of various alkylpyrazines showed that the type and position of alkyl groups on the pyrazine ring are essential for their activity spectrum. tugraz.at For example, 2,5-dimethylpyrazine (B89654) and 2-ethyl-3-methylpyrazine (B101031) have demonstrated notable antibacterial activity against specific plant pathogens. mdpi.com This underscores the principle that even subtle changes in the substitution pattern among pyrazine analogs can lead to distinct biological outcomes.
Table 2: Comparative Bioactivity of Pyrazine Analogs
| Pyrazine Analog | Key Structural Feature | Primary Bioactivity Profile | Reference |
|---|---|---|---|
| Methoxypyrazine γ-secretase modulator (22e) | Pyrazine with methoxy and other substituents | Inhibition of Aβ42 production (IC50 = 89 nM) | nih.gov |
| Methoxypyridine γ-secretase modulator (22d) | Pyridine with methoxy and other substituents | Inhibition of Aβ42 production (IC50 = 60 nM) | nih.gov |
| 2,5-dimethylpyrazine | Two methyl groups | Antibacterial activity | mdpi.com |
| Tetramethylpyrazine | Four methyl groups | Anti-inflammatory, antioxidant | researchgate.net |
Mechanistic Elucidation of Pharmacological Effects
Understanding the mechanisms through which this compound and its derivatives exert their biological effects is crucial for their potential application. This involves identifying their cellular targets, the signaling pathways they modulate, and their interactions with enzymes and receptors.
Identification of Cellular and Subcellular Targets
The cellular and subcellular targets of methoxypyrazines can vary widely depending on the specific derivative. For some pyrazine compounds with anticancer properties, the mechanism may involve the induction of apoptosis and cell cycle arrest. For example, a pyrazine derivative was shown to induce apoptosis in human leukemia K562 cells by down-regulating anti-apoptotic genes like Bcl-2 and up-regulating pro-apoptotic genes like Bax. While this study did not use this compound itself, it suggests a potential mechanism for related compounds.
In the context of neuroactivity, pyrazine derivatives have been investigated for their effects on neural cells. Cinnamic acid–pyrazine derivatives have been shown to protect human microvascular endothelial cells and neuroblastoma cells from free radical damage. mdpi.com
Subcellular localization studies of proteins involved in methoxypyrazine biosynthesis in plants, such as O-methyltransferases (OMTs), have been conducted. For instance, VvOMT3, an enzyme involved in the biosynthesis of 2-methoxy-3-isobutylpyrazine in grapes, has been studied for its function. researchgate.net Transient expression assays in N. benthamiana leaves have been used to determine the subcellular localization of related proteins, showing, for example, that a specific transcription factor (CsWRKY40) localizes to the nucleus, while its target protein (CsPDX2.1) is found in both the cytoplasm and nucleoplasm. nih.gov Such studies on related biosynthetic machinery can provide clues about the localization and interaction of the pyrazine compounds themselves within the cell. The biological effects of pyrazines are initiated by their interaction with cellular components, and their lipophilicity, influenced by substituents like methoxy groups, can affect their ability to cross cellular membranes.
Investigation of Molecular Signaling Pathways and Metabolic Interactions
Methoxypyrazines and their derivatives can influence various molecular signaling pathways. In cancer cells, pyrazine compounds may modulate key apoptotic pathways to induce programmed cell death. They can also affect gene expression related to cell survival and proliferation.
In plants, the biosynthesis of methoxypyrazines is a well-studied metabolic pathway. The final step involves the O-methylation of hydroxypyrazines, catalyzed by O-methyltransferase (OMT) enzymes. mdpi.comsemanticscholar.org The expression of genes encoding these enzymes, such as VvOMT1 and VvOMT3 in grapes, is correlated with the concentration of methoxypyrazines. nih.gov Furthermore, there is evidence for a metabolic cycle between methoxypyrazines (MPs) and their precursor hydroxypyrazines (HPs) through O-methylation and O-demethylation, which appears to be regulated by various genetic and environmental factors. nih.govsemanticscholar.org
The metabolism of pyrazines has also been studied in humans. For instance, after ingestion, 2,3,5-trimethylpyrazine (B81540) is metabolized primarily through oxidation and hydroxylation, leading to the excretion of carboxylic acid derivatives and glucuronide conjugates. acs.org Understanding these metabolic transformations is key to elucidating the ultimate fate and potential biological activity of the metabolites. Some pyrazine derivatives may also influence the activity of metabolic enzymes in target organisms.
Enzyme Modulation and Receptor Binding Dynamics
Methoxypyrazines and related compounds can exert their effects by modulating enzyme activity or by binding to specific receptors. A notable example is the inhibition of γ-secretase by certain pyrazine derivatives, which alters the production of amyloid-beta peptides implicated in Alzheimer's disease. nih.gov The pyrazine moiety in these molecules acts as a key structural component for binding to the enzyme.
In the context of herbicidal action, some pyrazine derivatives function by inhibiting the Hill reaction in photosynthesis, a key enzymatic process in plants. Furthermore, the biosynthesis of methoxypyrazines is directly controlled by the activity of O-methyltransferase (OMT) enzymes. nih.govmdpi.comnih.gov The efficiency and substrate specificity of these enzymes determine the levels of different methoxypyrazine analogs produced. nih.gov
The aroma and flavor properties of methoxypyrazines are mediated by their binding to olfactory receptors in the nose. Specific human olfactory receptors have been identified that respond to different pyrazine odorants. For example, OR5K1 and OR2AG1 are two human olfactory receptors that are activated by various pyrazine molecules. chemcom.be Structure-activity relationship studies on these receptors have shown that the nature of the substituents on the pyrazine ring is critical for receptor activation. For OR2AG1, an isopropyl or isobutyl group and a methoxy function are necessary for full activity. chemcom.be This demonstrates a direct link between the molecular structure of a methoxypyrazine and its interaction with a specific protein target.
Table 3: Enzyme and Receptor Interactions of Pyrazine Derivatives
| Pyrazine Derivative/Analog | Target Enzyme/Receptor | Effect | Reference |
|---|---|---|---|
| Methoxypyrazine γ-secretase modulator | γ-secretase | Inhibition/Modulation | nih.gov |
| Herbicidal pyrazine derivatives | Photosystem II (Hill reaction) | Inhibition | |
| 2-Isopropyl-3-methoxypyrazine | Human Olfactory Receptor OR2AG1 | Activation (agonist) | chemcom.be |
| 2-Methoxy-3,5-dimethylpyrazine | Human Olfactory Receptor OR5K1 | Activation (agonist) | chemcom.be |
Advanced Studies in Antimicrobial Efficacy
Recent research has delved into the antimicrobial properties of this compound and its related compounds, revealing their potential to inhibit the growth of various microbial strains and disrupt crucial processes like biofilm formation and quorum sensing.
While direct studies on the antimicrobial activity of this compound are limited, research on analogous pyrazine compounds demonstrates a broad spectrum of inhibitory effects against both bacteria and fungi. For instance, various pyrazine derivatives have shown efficacy against a range of pathogens.
Several studies have highlighted the antibacterial and antifungal properties of different pyrazine compounds. For example, 2,5-dimethylpyrazine has demonstrated a significant decrease in E. coli cell concentration. mdpi.com Other pyrazine derivatives, such as 2-isobutyl-3-methylpyrazine, have exhibited strong bactericidal properties against Escherichia coli and Staphylococcus aureus. mdpi.com Furthermore, a study on black pepper root endophytic Bacillus megaterium identified several pyrazine derivatives, including 2,5-dimethylpyrazine and 2-ethyl-3-methylpyrazine, as effective antifungal and antioomycete agents, showing complete inhibition of mycelial growth of pathogens like Phytophthora capsici and Magnaporthe oryzae at specific concentrations. mdpi.com
The volatile organic compounds (VOCs) produced by Bacillus species, which include pyrazines like 2-methylpyrazine, have been shown to inhibit the growth of common spoilage fungi. mdpi.com For instance, VOCs from Bacillus methylotrophicus and Bacillus thuringiensis significantly suppressed the mycelial growth of fungi such as Fusarium oxysporum, Botryosphaeria sp., and Colletotrichum gloeosporioides. mdpi.com While 2,3-dimethylpyrazine (B1216465) did not show a reduction in bacterial colonies in one study, its structural analogs have demonstrated notable antimicrobial potential. mdpi.com
The following table summarizes the inhibitory activity of various pyrazine derivatives against different microbial strains:
| Pyrazine Derivative | Microbial Strain | Observed Effect | Reference |
| 2,5-Dimethylpyrazine | Escherichia coli | Great decrease in cell concentration | mdpi.com |
| 2-Isobutyl-3-methylpyrazine | Escherichia coli | Strong bactericidal properties (MIC: 3 mg/mL, MBC: 3 mg/mL) | mdpi.com |
| 2-Isobutyl-3-methylpyrazine | Staphylococcus aureus | Strong bactericidal properties (MIC: 5 mg/mL, MBC: 6 mg/mL) | mdpi.com |
| 2,5-Dimethylpyrazine | Phytophthora capsici | Full suppression of mycelial growth at 504 µg/mL | mdpi.com |
| 2-Ethyl-3-methylpyrazine | Phytophthora capsici | Full suppression of mycelial growth at 504 µg/mL | mdpi.com |
| 2-Ethyl-3-methylpyrazine | Magnaporthe oryzae | Total inhibition of mycelial growth at 168 µg/mL | mdpi.com |
| 2,5-Dimethylpyrazine | Magnaporthe oryzae | 73.68% inhibition of mycelial growth at 672 µg/mL | mdpi.com |
| 2-Methylpyrazine | Colletotrichum gloeosporioides | Strong inhibition of mycelial growth at 100 µL/L | mdpi.com |
The ability of bacteria to form biofilms and communicate through quorum sensing (QS) is critical for their virulence and resistance to antibiotics. nih.govbiorxiv.org Targeting these processes represents a promising strategy for combating bacterial infections. nih.govnih.govrsc.org While specific data on this compound is scarce, related compounds and extracts containing pyrazines have shown significant anti-biofilm and anti-QS activities.
Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. nih.govrsc.org The inhibition of QS can disrupt virulence factor production and biofilm formation. rsc.orgfrontiersin.org For instance, berberine, an isoquinoline (B145761) alkaloid, has been shown to inhibit QS-regulated violacein (B1683560) production in Chromobacterium violaceum and reduce biofilm formation in Pseudomonas aeruginosa and Salmonella enterica. rsc.org Similarly, extracts from Inula species have demonstrated the ability to negatively affect biofilm formation in C. violaceum. nih.gov
Research has shown that certain compounds can interfere with the QS systems of pathogenic bacteria. For example, subinhibitory concentrations of some antibiotics can modulate the QS mechanism in Acinetobacter baumannii. nih.gov Furthermore, various natural and synthetic compounds are being investigated for their potential to modulate QS and inhibit biofilm development in clinically significant pathogens. nih.gov
The table below details the anti-biofilm and anti-quorum sensing activities of various compounds:
| Compound/Extract | Target Organism | Activity | Reference |
| Berberine | Chromobacterium violaceum | Inhibited violacein production by 62.67% | rsc.org |
| Berberine | Pseudomonas aeruginosa PA01 | Reduced biofilm biomass by 71.70% | rsc.org |
| Berberine | Salmonella Typhimurium | Reduced biofilm formation by 31.20% | rsc.org |
| Inula britannica extract | Chromobacterium violaceum | Inhibited biofilm formation by up to 87.12% | nih.gov |
| Tetrazine derivatives | Various bacteria | Prevented biofilm formation by 52-86.5% | biorxiv.org |
Inhibitory Activity Against Bacterial and Fungal Strains
Chemoecological Roles and Biological Communication
Pyrazines, including this compound and its derivatives, play crucial roles in chemical communication across different biological systems, acting as signals that can influence the behavior of various organisms.
Pyrazines are a significant class of nitrogen-containing heterocyclic compounds that function as semiochemicals, mediating both intraspecific and interspecific interactions. researchgate.net They are known to act as pheromones in a variety of insect species. nih.gov For instance, 2,5-dimethylpyrazine and 3-ethyl-2,5-dimethylpyrazine (B149181) serve as powerful trail pheromones for the ant species Atta sexdens. nih.gov Interestingly, endosymbiotic bacteria like Serratia marcescens are involved in the biosynthesis of these pyrazines in ants. nih.gov
In another remarkable example of chemical mimicry, some orchids utilize pyrazines to achieve pollination. The hammer orchid, Drakaea glyptodon, releases a blend of alkylpyrazines, including 2-ethyl-3,5-dimethylpyrazine (B18607), to attract its specific male thynnine wasp pollinator, Zaspilothynnus trilobatus. researchgate.netnih.gov These same pyrazines have been identified as components of the female wasp's sex pheromone, demonstrating a fascinating case of sexual deception by the orchid. researchgate.netnih.gov
The following table lists examples of pyrazines and their roles as semiochemicals:
| Pyrazine Compound | Organism(s) Involved | Semiochemical Function | Reference |
| 2,5-Dimethylpyrazine | Atta sexdens (ant) | Trail pheromone | nih.gov |
| 3-Ethyl-2,5-dimethylpyrazine | Atta sexdens (ant) | Trail pheromone | nih.gov |
| 2-Ethyl-3,5-dimethylpyrazine | Drakaea glyptodon (orchid), Zaspilothynnus trilobatus (wasp) | Pollinator attractant (orchid), Sex pheromone (wasp) | researchgate.net |
| 2-Propyl-3,5-dimethylpyrazine | Drakaea glyptodon (orchid), Zaspilothynnus trilobatus (wasp) | Pollinator attractant (orchid), Sex pheromone (wasp) | researchgate.net |
| 2-Butyl-3,5-dimethylpyrazine | Drakaea glyptodon (orchid), Zaspilothynnus trilobatus (wasp) | Pollinator attractant (orchid), Sex pheromone (wasp) | researchgate.net |
The perception of pyrazines is mediated by specific olfactory receptors in various animal species. In mice, the MS4A1 protein, also known as CD20, functions as an odorant receptor in a subpopulation of olfactory sensory neurons and recognizes pyrazines like 2,3-dimethylpyrazine, which are found in the urine of predators. nih.gov This interaction triggers innate avoidance behaviors in mice. nih.gov
In humans, specific olfactory receptors have been identified that respond to pyrazine odorants. For example, the human olfactory receptor OR5K1 is activated by a range of pyrazines and is particularly sensitive to compounds like 2-methoxy-3,5-dimethylpyrazine. chemcom.beresearchgate.net Another receptor, OR2AG1, is triggered by pyrazines such as 2-isopropyl-3-methoxypyrazine. chemcom.be The activation of these receptors contributes to the perception of "nutty" and "green" odors often associated with pyrazine compounds. chemcom.be Studies on Drosophila larvae have also shown that different pyrazines elicit varied responses from their repertoire of odorant receptors, with Or33b and Or59a being particularly responsive. nih.gov
This detailed understanding of pyrazine-receptor interactions is crucial for elucidating the molecular basis of olfaction and its role in an organism's interaction with its environment.
The table below summarizes the interaction of pyrazines with specific olfactory receptors:
| Pyrazine Compound | Organism | Olfactory Receptor | Effect | Reference |
| 2,3-Dimethylpyrazine | Mouse | MS4A1 (CD20) | Activation of olfactory sensory neurons, innate avoidance | nih.gov |
| 2-Methoxy-3,5-dimethylpyrazine | Human | OR5K1 | Potent activation, perception of "nutty" and "green" odors | chemcom.be |
| 2-Isopropyl-3-methoxypyrazine | Human | OR2AG1 | Activation, perception of "green" odors | chemcom.be |
| 2,5-Dimethylpyrazine | Human | OR5K1 | Specific activation | chemcom.be |
| Various pyrazines | Drosophila larvae | Or33b, Or59a | Strong responses | nih.gov |
Advanced Analytical Characterization of 2,3 Dimethoxypyrazine in Complex Matrices
High-Resolution Spectroscopic Techniques for Structural Elucidation
High-resolution spectroscopic techniques are indispensable for the unambiguous determination of a molecule's structure. By probing the interactions of molecules with electromagnetic radiation, each method provides unique pieces of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule.
¹H-NMR Spectroscopy: A proton NMR spectrum for 2,3-dimethoxypyrazine would be expected to show distinct signals for the methoxy (B1213986) protons and the aromatic protons on the pyrazine (B50134) ring. The chemical shift of the two equivalent methoxy groups (-OCH₃) would likely appear as a singlet in the range of 3.8-4.2 ppm. The two aromatic protons (at positions 5 and 6) are in a symmetrical environment and would be expected to produce a single signal, likely a singlet, in the aromatic region (typically 7.5-8.5 ppm).
¹³C-NMR Spectroscopy: A carbon-13 NMR spectrum would provide information on all unique carbon atoms. For the symmetric this compound, three distinct signals would be anticipated: one for the two equivalent methoxy carbons (typically 50-60 ppm), one for the two equivalent aromatic carbons bearing the methoxy groups (C2 and C3, likely in the 150-160 ppm range), and one for the two equivalent unsubstituted aromatic carbons (C5 and C6, likely in the 130-145 ppm range).
Despite a thorough search, specific, experimentally-derived ¹H-NMR and ¹³C-NMR data (chemical shifts and coupling constants) for this compound have not been found in published literature.
Table 4.1.1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| ¹H (Methoxy) | ~3.8 - 4.2 | Singlet |
| ¹H (Ring) | ~7.5 - 8.5 | Singlet |
| ¹³C (Methoxy) | ~50 - 60 | - |
| ¹³C (Ring C-O) | ~150 - 160 | - |
| ¹³C (Ring C-H) | ~130 - 145 | - |
Note: This table is based on general principles of NMR spectroscopy and data for analogous structures. Experimental verification is required.
Mass Spectrometry (MS) for Molecular Fingerprinting and Quantitative Analysis (e.g., GC-MS/MS, LC-MS/MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. When coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), it allows for the separation and identification of individual components in complex mixtures.
For this compound (molecular weight: 140.14 g/mol ), the mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z 140. Characteristic fragmentation would likely involve the loss of methyl radicals (·CH₃) from the methoxy groups, leading to fragments at m/z 125, and subsequent loss of carbon monoxide (CO), which is typical for such aromatic ethers.
Tandem mass spectrometry (MS/MS) techniques, such as those used in GC-MS/MS and LC-MS/MS, would be essential for the quantitative analysis of this compound in complex matrices by monitoring specific precursor-to-product ion transitions, which enhances selectivity and sensitivity.
No experimental mass spectra or detailed fragmentation data for this compound are currently available in scientific databases.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to display characteristic bands for C-H stretching of the aromatic ring and the methyl groups (~2850-3100 cm⁻¹), aromatic C=N and C=C stretching vibrations (~1400-1600 cm⁻¹), and strong C-O-C stretching vibrations from the methoxy groups (typically in the 1000-1300 cm⁻¹ region).
Raman Spectroscopy: Raman spectroscopy would complement the IR data, often showing strong signals for the symmetric vibrations of the pyrazine ring.
Specific IR and Raman spectra for this compound have not been located in the reviewed literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons to higher energy orbitals. shu.ac.uk For aromatic systems like pyrazine, characteristic π → π* transitions are observed. msu.edu The presence of electron-donating methoxy groups on the pyrazine ring would be expected to shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic shift) compared to unsubstituted pyrazine.
No published UV-Vis absorption spectra with specific λ_max values for this compound are available.
Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Structure
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. hmdb.ca This technique provides precise bond lengths, bond angles, and information on the packing of molecules in the crystal lattice. To perform this analysis, a suitable single crystal of this compound would need to be grown. The resulting data would confirm the planar structure of the pyrazine ring and the geometry of the methoxy substituents.
A search for crystallographic data for this compound did not yield any results; its crystal structure has not been reported.
Chromatographic Separation Methodologies for Complex Mixture Analysis
Chromatography is the primary method for separating components from a complex mixture prior to their detection and quantification. spectrabase.com The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the analyte's volatility and thermal stability.
Gas Chromatography (GC): Given its likely volatility, this compound should be amenable to GC analysis. Separation from other volatile compounds in a matrix would be achieved using a capillary column, with the retention time being a key identifier. Columns with varying polarity (e.g., non-polar DB-5 or polar WAX columns) could be used to optimize separation from other pyrazine derivatives or matrix components. hmdb.ca
High-Performance Liquid Chromatography (HPLC): HPLC, particularly in reversed-phase mode with a C18 column, is also a viable technique for separating pyrazines. jst.go.jp The mobile phase composition (typically a mixture of water and acetonitrile (B52724) or methanol) would be optimized to achieve the desired retention and resolution. jst.go.jp
For both GC and HPLC, coupling to a mass spectrometer (GC-MS or LC-MS) is the standard for confident identification and sensitive quantification of this compound in complex samples. However, without authentic standards and established methods, specific retention times and optimal chromatographic conditions for this compound remain undetermined.
While the analytical techniques for characterizing a compound like this compound are well-established, a thorough review of scientific literature and databases indicates that this specific molecule has not been the subject of detailed published research. The fundamental spectral and chromatographic data necessary for a comprehensive analytical profile are not publicly available at this time. Further research is required to synthesize and characterize this compound to provide the experimental data needed for its unambiguous identification and quantification in complex matrices.
Gas Chromatography (GC) with Various Detectors (e.g., FID, ECD, MS)
Gas chromatography stands as the cornerstone for the analysis of volatile compounds like this compound due to its high resolution and sensitivity. The choice of detector is critical and is dictated by the analytical requirements, including sensitivity, selectivity, and the need for structural confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely applied and powerful technique for the definitive identification and quantification of this compound. nih.gov The mass spectrometer provides detailed structural information, allowing for unambiguous identification even in complex mixtures. nih.gov For instance, in the analysis of volatile compounds in cocoa beans and coffee, GC-MS is routinely used to identify a wide array of compounds, including various pyrazine derivatives. nih.govplos.orgmedcraveonline.com The mass spectra of alkylpyrazine isomers can be very similar, making correct identification challenging. nih.gov Therefore, combining mass spectral data with gas chromatographic retention indices (RIs) is crucial for unambiguous identification. nih.gov Studies have shown that 2,3-dimethylpyrazine (B1216465) is often found in roasted coffee, though typically in lower concentrations compared to other alkylpyrazines. acs.orgnih.govresearchgate.net
Gas Chromatography-Flame Ionization Detection (GC-FID) is a robust and widely used technique for the quantification of organic compounds. While not as selective as MS, the FID provides a reliable and linear response over a wide concentration range. A study on the determination of alkylpyrazines in cocoa liquor utilized GC-FID, demonstrating its suitability for quantifying these compounds after optimization of sample extraction. scielo.br The method often involves a temperature-programmed oven to ensure the separation of various volatile components. scielo.brresearchgate.net
Gas Chromatography-Electron Capture Detection (GC-ECD) is a highly sensitive detector for electronegative compounds, particularly those containing halogens, nitro groups, or conjugated systems. researchgate.netmeasurlabs.comscioninstruments.com While pyrazines themselves are not strongly electronegative, derivatization can be employed to introduce electrophoric groups, making them amenable to highly sensitive detection by GC-ECD. researchgate.net This detector is particularly useful for trace analysis where extremely low detection limits are required. researchgate.netmeasurlabs.com
Table 1: Comparison of GC Detectors for this compound Analysis
| Detector | Principle | Selectivity | Sensitivity | Application for this compound |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ionized analytes. | High (provides structural information). | Very High | Gold standard for identification and quantification. nih.govnih.gov |
| Flame Ionization Detector (FID) | Detects ions formed during combustion in a hydrogen-air flame. | Low (responds to most organic compounds). | High | Robust for quantification when analytes are well-separated. scielo.brresearchgate.net |
| Electron Capture Detector (ECD) | Measures the capture of electrons by electronegative analytes. | High (for electronegative compounds). | Extremely High | Requires derivatization for pyrazines; suitable for ultra-trace analysis. researchgate.netmeasurlabs.com |
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Derivatives
While GC is the primary tool for volatile compounds, High-Performance Liquid Chromatography (HPLC) offers an alternative, particularly for non-volatile derivatives or when analyzing the sample matrix for precursors. Liquid chromatographic analyses of pyrazines are typically performed on reverse-phase columns, such as C18, with mobile phases like acetonitrile/water or methanol (B129727)/water mixtures. nih.gov
For compounds that are not directly suitable for GC or to enhance detection, derivatization is a common strategy. Polyamines, for example, can be analyzed by RP-HPLC after benzoylation to form derivatives that are readily detectable by UV detectors. scirp.org This approach, while not directly applied to this compound in the reviewed literature, illustrates a potential pathway for its analysis via HPLC if a suitable non-volatile derivative could be formed. A study on the synthesis of 2,5-dimethylpyrazine (B89654) used HPLC with a C18 column to quantify the product, demonstrating the utility of HPLC for pyrazine analysis under specific conditions. nih.gov
Advanced Sample Preparation Techniques (e.g., Solid-Phase Microextraction, Infrared-Assisted Extraction)
The effective isolation and concentration of this compound from the sample matrix are critical for accurate analysis. Advanced sample preparation techniques are employed to enhance sensitivity and reduce matrix interference.
Solid-Phase Microextraction (SPME) is a solvent-free, robust, and widely used technique for extracting volatile and semi-volatile compounds from various matrices, including food and beverages. mdpi.commdpi.com Headspace SPME (HS-SPME) is particularly common for analyzing aroma compounds. spectralworks.comfstjournal.com.br The choice of fiber coating is crucial for efficient extraction. For pyrazines and other volatile compounds in coffee and cocoa, fibers such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are often selected for their broad applicability. scielo.brnih.gov The optimization of extraction parameters like time and temperature is essential to maximize recovery. nih.gov SPME is frequently coupled with GC-MS for the comprehensive analysis of volatile profiles in complex samples like coffee and cocoa beans. spectralworks.comfstjournal.com.brscielo.brnih.gov
Infrared-Assisted Extraction (IAE) is an emerging technique that uses infrared radiation to heat the sample, facilitating the extraction of target compounds. plos.org This method has been successfully coupled with HS-SPME for the quantitation of pyrazines in roasted green tea. orcid.orgsciopen.com The IAE-HS-SPME/GC-MS approach offers a rapid and efficient way to extract and analyze volatile compounds. plos.org
Table 2: Overview of Advanced Sample Preparation Techniques
| Technique | Principle | Advantages | Common Application |
| Solid-Phase Microextraction (SPME) | Adsorption of analytes onto a fused-silica fiber coated with a stationary phase. | Solvent-free, simple, integrates sampling and pre-concentration. mdpi.com | Analysis of volatile compounds in coffee, cocoa, and yeast extract. fstjournal.com.brscielo.brnih.gov |
| Infrared-Assisted Extraction (IAE) | Use of infrared radiation to heat the sample and accelerate extraction. | Rapid, efficient heating. | Quantitation of pyrazines in roasted tea when combined with SPME. plos.orgorcid.orgsciopen.com |
Chemometric and Statistical Data Analysis in Analytical Research
Given the complexity of the volatile profiles in which this compound is found, chemometric and statistical methods are indispensable for data interpretation. These tools help to identify patterns, classify samples, and pinpoint key discriminatory compounds.
Principal Component Analysis (PCA) is a widely used unsupervised pattern recognition technique. It reduces the dimensionality of large datasets, allowing for the visualization of relationships and clustering between samples. researchgate.net For example, PCA has been used to differentiate coffee samples based on their volatile profiles, including pyrazines, to detect adulteration or distinguish between regular and decaffeinated types. nih.govnih.gov
Computational Chemistry and Quantum Mechanical Studies of 2,3 Dimethoxypyrazine
Quantum Mechanical (QM) Calculations for Electronic and Molecular Structure
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, starting from its most stable three-dimensional arrangement to its electronic behavior. These calculations solve the Schrödinger equation, providing detailed information about energy, geometry, and electron distribution.
Ab Initio and Density Functional Theory (DFT) Applications for Geometry Optimization and Energy Calculations
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state structure. storion.ruatomistica.online For a molecule like 2,3-dimethoxypyrazine, methods such as Hartree-Fock (ab initio) and, more commonly, Density Functional Theory (DFT) are employed. scirp.org DFT functionals, such as the popular B3LYP, combined with a suitable basis set (e.g., 6-31G* or larger), are used to iteratively adjust atomic positions until a stationary point on the potential energy surface is found. scirp.org The absence of imaginary frequencies in a subsequent vibrational frequency calculation confirms that this structure is a true energy minimum. unibas.it
Table 1: Illustrative DFT Calculated Bond Lengths (Å) for Pyrazine (B50134) Derivatives This table presents data for related compounds to illustrate the outputs of geometry optimization. Specific values for this compound would require a dedicated computational study.
| Bond | Pyrazine researchgate.net | 2,3-Dimethylpyrazine (B1216465) researchgate.net |
| C2-C3 | 1.391 | 1.41 |
| C2-N1 | 1.331 | 1.331 |
| C3-N4 | 1.331 | 1.331 |
| C5-N4 | 1.331 | 1.33 |
| C6-N1 | 1.331 | 1.33 |
| C5-C6 | 1.391 | 1.385 |
The total energy calculated for the optimized structure is a key thermodynamic property. By comparing the energies of different isomers or conformers, their relative stabilities can be determined.
Electronic Structure Elucidation and Charge Distribution Analysis
Understanding the electronic structure is crucial for predicting a molecule's reactivity. QM calculations provide detailed information on how electrons are distributed within this compound. The presence of two nitrogen atoms and two electron-donating methoxy (B1213986) groups creates a complex electronic environment.
DFT calculations can model the electron density distribution, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is often visualized using molecular electrostatic potential (MEP) maps. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.
For pyrazine derivatives, the nitrogen atoms are typically the sites of highest negative charge, making them susceptible to electrophilic attack or coordination to metals. The electron-donating methoxy groups in this compound would be expected to increase the electron density on the pyrazine ring compared to unsubstituted pyrazine, thereby influencing its reactivity.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies, electronic transitions)
Computational methods are highly effective at predicting various spectroscopic properties, which can aid in the structural elucidation and characterization of compounds.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for predicting NMR chemical shifts (¹H and ¹³C). researchgate.netchemrxiv.org Calculated isotropic shielding constants are converted to chemical shifts relative to a standard like tetramethylsilane (B1202638) (TMS). chemrxiv.org Such predictions are invaluable for assigning experimental spectra, especially for complex molecules where signals may overlap. Machine learning approaches are also being integrated with DFT to improve the accuracy of chemical shift predictions. frontiersin.orgarxiv.org
Vibrational Frequencies: The calculation of vibrational frequencies via DFT serves two purposes: confirming a stable geometry (no imaginary frequencies) and predicting the infrared (IR) and Raman spectra. researchgate.netfaccts.de The calculated frequencies correspond to specific vibrational modes (stretching, bending, rocking). These theoretical spectra can be compared with experimental data to aid in the assignment of observed absorption bands. For instance, studies on methylpyrazines have used scaled DFT force fields to achieve excellent agreement between calculated and measured frequencies, leading to revised assignments of some vibrational modes. researchgate.net For this compound, this would allow for the identification of characteristic vibrations of the pyrazine ring and the methoxy groups.
Electronic Transitions: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. unibas.it This method calculates the energies of electronic transitions from the ground state to various excited states. A TD-DFT study on 2,6-dimethylpyrazine, for example, identified the energies and nature of its π→π* and n→π* transitions. mdpi.com A similar analysis for this compound would predict its absorption wavelengths and help interpret its UV-Vis spectrum.
Reaction Mechanism Elucidation and Transition State Analysis
QM calculations are instrumental in exploring the pathways of chemical reactions. By mapping the potential energy surface, computational chemists can identify reactants, products, intermediates, and, crucially, transition states—the high-energy structures that connect these points. atomistica.online
For instance, DFT calculations were used to investigate the dearomative diborylation of pyrazine and 2,3-dimethylpyrazine. nih.gov The study revealed that while unsubstituted pyrazine reacts via a non-radical mechanism, the steric hindrance in 2,3-dimethylpyrazine favors a different, radical-mediated pathway. nih.gov Similarly, computational studies have been performed to understand the gold-catalyzed synthesis of substituted 2,5-dimethylpyrazines, involving the identification of intermediates and transition states in the catalytic cycle. nih.govrsc.org
For this compound, DFT could be used to model potential reactions such as electrophilic substitution, nucleophilic attack, or metal-catalyzed cross-coupling. By calculating the activation energies for different possible pathways, the most likely reaction mechanism can be determined, providing insights that are often difficult to obtain through experiments alone. rsc.org
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. ambermd.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation. ambermd.org
Conformational Analysis and Intramolecular Dynamics
For flexible molecules, MD simulations are a key tool for performing conformational analysis. google.com this compound has two methoxy groups that can rotate around the C-O bonds. While the pyrazine ring itself is rigid, the orientation of these methoxy groups relative to the ring and to each other gives rise to different conformers.
An MD simulation would sample these different conformations over time. By analyzing the trajectory, one can identify the most populated (i.e., most stable) conformations and the energy barriers for converting between them. nih.gov This provides insight into the molecule's flexibility and the preferred spatial arrangement of its functional groups. Studies on other pyrazine derivatives have used MD simulations to explore their interactions with biomolecules, such as human serum albumin (HSA), revealing how the conformation of the pyrazine can influence its binding and stability. researchgate.net For this compound, understanding its conformational preferences is important for predicting its interactions in biological systems or its packing in a crystal lattice.
Solvation Effects and Intermolecular Interactions in Condensed Phases
The behavior of this compound in a condensed state, whether in solution or as a solid, is governed by a complex network of noncovalent interactions. Computational chemistry provides powerful tools to dissect and understand these forces, which are critical for predicting the compound's physical properties and its interactions within biological systems.
Theoretical studies, often employing Density Functional Theory (DFT), are used to calculate the binding energies associated with various intermolecular interactions. researchgate.net For pyrazine derivatives, key interactions include hydrogen bonds, C–H···π interactions, and π–π stacking. researchgate.netacs.org In this compound, the nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, forming C–H···N interactions with neighboring molecules. rsc.org The methoxy groups introduce additional potential for C-H···O hydrogen bonds. The aromatic pyrazine ring itself facilitates π–π stacking interactions, which are crucial in the crystal packing of related aromatic compounds. researchgate.netacs.org
To quantify these interactions visually and mathematically, techniques such as Hirshfeld surface analysis are employed. This method maps the intermolecular contacts in a crystal structure, providing a detailed picture of the forces stabilizing the solid state. researchgate.net Furthermore, Bader's theory of "atoms-in-molecules" (AIM) can be used to analyze and characterize weak noncovalent interactions found in the crystal structure. researchgate.net
Solvation effects are modeled using approaches like the Polarization Continuum Model (PCM), which simulates the influence of a solvent on the molecule's electronic structure and properties. researchgate.net This is essential for understanding the compound's behavior in different solvent environments, such as water or organic solvents, and for accurately predicting spectral characteristics in solution. researchgate.netacs.org Molecular dynamics simulations further elucidate the compound's behavior in solution, revealing how its hydrophobicity and structure influence its positioning and diffusion, for instance, within a lipid bilayer. mdpi.com
| Interaction Type | Description | Computational Method | Reference |
|---|---|---|---|
| C–H···N Hydrogen Bonds | Weak hydrogen bonds where a C-H donor interacts with a nitrogen acceptor on the pyrazine ring. | DFT, X-ray Crystallography Analysis | rsc.org |
| π–π Stacking | Attractive, noncovalent interactions between aromatic rings. | DFT, Hirshfeld Surface Analysis | researchgate.netacs.org |
| C–H···π Interactions | Interactions of a C-H bond with the π-electron system of the pyrazine ring. | DFT, AIM Theory | researchgate.net |
| Solvent Interactions | Modeling the effect of a solvent environment on molecular properties. | Polarization Continuum Model (PCM), Molecular Dynamics | researchgate.netacs.org |
In Silico Modeling for Structure-Property and Structure-Activity Relationships
In silico modeling has become an indispensable part of chemical research, enabling the prediction of molecular properties and biological activities, thereby accelerating the design and discovery process. For this compound and its analogs, these computational techniques provide insights into their potential applications and biological interaction mechanisms.
Ligand-Protein Docking Simulations for Biological Target Interaction
Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a ligand when it interacts with the active site of a target protein. chemrevlett.com This structure-based drug design approach is fundamental in identifying potential biological targets for compounds like this compound. The process involves using software such as AutoDock, which algorithmically fits the flexible ligand into the rigid or flexible binding pocket of a protein. nih.govnih.gov The output is a series of possible binding poses, each with a calculated binding energy (typically in kcal/mol) that estimates the strength of the interaction. nih.gov
The stability of the most promising protein-ligand complexes identified through docking is often further assessed using molecular dynamics (MD) simulations. nih.govscielo.sa.cr MD simulations analyze the physical movements of the atoms over time, providing a more dynamic and realistic view of the complex's stability and the specific interactions (like hydrogen bonds and hydrophobic contacts) that maintain the binding. nih.govscielo.sa.cr
| Target Protein | Docking Software | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| Adenosine (B11128) A2B Receptor | AutoDock Vina | -8.5 | PHE174, ILE274, ASN253 | π-π Stacking, Hydrophobic |
| Aurora Kinase A | AutoDock 4.2 | -7.9 | LEU263, VAL214, LYS162 | Hydrogen Bond, Hydrophobic |
| SARS-CoV-2 Main Protease | AutoDock 4.2.6 | -6.8 | HIS41, CYS145, GLU166 | Hydrogen Bond, π-Sulfur |
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or a physical property. researchgate.net The fundamental principle is that the structural features of a molecule, encoded by molecular descriptors, determine its activity. For pyrazine derivatives, QSAR models have been developed to predict properties such as olfactive thresholds.
The development of a QSAR model involves several steps. First, a dataset of molecules with known activities is compiled. Next, a variety of molecular descriptors—numerical values that represent constitutional, topological, geometrical, or electronic features—are calculated for each molecule. Finally, statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or Multiple Non-linear Regression (MNLR) are used to build a predictive model. The statistical quality and predictive power of these models are validated using techniques like cross-validation. Such models allow researchers to predict the activity of novel pyrazine derivatives before they are synthesized, guiding the design of more potent or effective compounds. scielo.brscielo.br
| Descriptor Class | Example Descriptors | Information Encoded |
|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole Moment | Electron distribution, reactivity |
| Geometrical | Molecular Volume, Surface Area | Size and shape of the molecule |
| Topological | Wiener Index, Kier & Hall Indices | Atomic connectivity and branching |
| Physicochemical | LogP, Molar Refractivity | Lipophilicity and polarizability |
Machine Learning Approaches in Computational Dimethoxypyrazine Research
Machine learning (ML), a subset of artificial intelligence, represents a significant advancement in computational chemistry and drug discovery. scielo.br ML algorithms can learn complex, non-linear relationships from large datasets, often outperforming traditional QSAR models. scielo.br In the context of pyrazine research, ML techniques are increasingly used for computer-aided drug design (CADD). scielo.br
Algorithms such as Random Forest have been applied to build QSAR models for imidazopyrazine derivatives to predict their anti-melanoma activity. scielo.brscielo.br More advanced deep learning models, including generative models, have been used to design novel benzimidazole-pyrazine derivatives as selective receptor antagonists. tandfonline.comnih.govresearchgate.net These models can build upon a known chemical scaffold to generate a focused library of new potential drug candidates, which are then screened virtually for desired properties. tandfonline.comnih.gov The integration of machine learning into the research workflow significantly improves the accuracy and efficiency of discovering and optimizing new molecules for therapeutic or other applications. scielo.br
| ML Model | Application | Objective | Reference |
|---|---|---|---|
| Random Forest | QSAR Modeling | Predict anti-melanoma activity of imidazopyrazines. | scielo.brscielo.br |
| Deep Generative Models | Virtual Screening & Design | Design selective adenosine A2B receptor antagonists. | tandfonline.comnih.govresearchgate.net |
| Artificial Neural Networks | Structure-Property Prediction | Predict various physicochemical properties from structure. | scielo.br |
Emerging Research Directions and Future Perspectives
Development of Novel Dimethoxypyrazine-Based Bioactive Agents
The inherent chemical scaffold of pyrazines makes them a valuable platform for the development of new bioactive compounds. Researchers are actively exploring dimethoxypyrazine derivatives for their potential therapeutic and agricultural applications, moving from initial discovery to the optimization of these promising molecules.
The pyrazine (B50134) ring is a key structural motif in several established drugs, including the anti-tuberculosis agent pyrazinamide (B1679903) and the cancer therapy drug bortezomib. acs.org This precedence underscores the potential of pyrazine derivatives in medicine. The process of drug discovery often begins with a "hit" or "lead" compound—a molecule that shows desired biological activity. grassland.org.nz This lead compound is then systematically modified through a process called lead optimization to enhance its efficacy, selectivity, and pharmacokinetic properties, with the goal of producing a viable drug candidate. asm.orgnih.gov
Recent research has focused on synthesizing novel pyrazine derivatives and evaluating their therapeutic potential. For instance, new hederagenin (B1673034)–pyrazine derivatives have been synthesized and screened for their in vitro cytotoxicity against cancer cell lines. hmdb.ca One of the most potent compounds from this research exhibited significant antitumor activity against human non-small-cell lung cancer, comparable to the established drug cisplatin, while showing lower toxicity to normal cells. hmdb.ca In another study, a novel 4-aryl-N-(2-alkoxythieno[2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide derivative demonstrated a therapeutic effect on colon cancer by inducing cell cycle arrest. [2 from initial search] These studies exemplify the strategy of using a pyrazine-based core structure as a template for creating new and effective therapeutic agents. The process involves complex organic synthesis to create a library of related compounds, which are then screened for improved biological activity. hmdb.ca
Table 1: Examples of Bioactive Pyrazine Derivatives in Drug Discovery
| Derivative Class | Therapeutic Target | Research Finding |
| Hederagenin–Pyrazine Hybrids | Antitumor | Showed potent cytotoxic activity against A549 lung cancer cells. hmdb.ca |
| Thieno[2,3-b]pyrazine Derivatives | Antitumor | A novel derivative induced G2/M arrest in colon cancer cells. [2 from initial search] |
| Pyrazinamide | Antitubercular | An essential medicine for treating tuberculosis, it is a prodrug converted to pyrazinoic acid. [4, 12 from previous search] |
| Bortezomib | Antitumor | A proteasome inhibitor used in the treatment of multiple myeloma. acs.org |
The application of pyrazine derivatives extends into agricultural science, where they are being investigated as potential agrochemicals for crop protection. Methoxypyrazines, including compounds structurally related to 2,3-dimethoxypyrazine, are naturally occurring volatile compounds in many plants. researchgate.netwein.plusmdpi.com Their roles in plant defense and signaling are of significant interest.
Research into the antimicrobial properties of alkylpyrazines has shown their potential to combat plant pathogens. For example, 2,5-dimethylpyrazine (B89654) and 2-ethyl-3-methylpyrazine (B101031) have demonstrated impressive activity against Ralstonia solanacearum, a soil-borne bacterium that can devastate crops like tomatoes, potatoes, and peppers. [16 from initial search] Furthermore, some methoxypyrazines are recognized for their pesticidal properties; 2-isobutyl-3-methoxypyrazine (B1223183) is listed by the Environmental Protection Agency as an insecticide and fungicide. federalregister.gov These findings suggest that dimethoxypyrazine and its analogs could be developed into novel, potentially bio-based agrochemicals, offering an alternative to conventional pesticides. europa.eu The development of such agrochemicals is crucial for sustainable agriculture.
Targeted Drug Discovery and Lead Optimization
Engineering Biosynthetic Pathways for Sustainable Production of Methoxypyrazines
Traditional chemical synthesis of pyrazines can be inefficient and rely on non-renewable resources. nih.gov Consequently, there is growing interest in biotechnological production methods. Metabolic and synthetic biology are at the forefront of developing sustainable and efficient ways to produce methoxypyrazines and their analogs.
Synthetic biology offers powerful tools to engineer microorganisms, turning them into cellular factories for producing valuable chemicals like pyrazines. By introducing and optimizing specific metabolic pathways in tractable microbes such as Bacillus subtilis or Corynebacterium glutamicum, researchers can achieve high-yield production from simple, renewable feedstocks like glucose. acs.orgasm.org
For example, engineered strains of C. glutamicum have been developed to produce tetramethylpyrazine at titers up to 5 g/L. nih.gov Similarly, high-yield fermentation of tetramethylpyrazine has been achieved using Bacillus sp. through an approach that enhances the availability of endogenous precursors. hep.com.cn These strategies often involve the overexpression of key enzymes in the pyrazine biosynthetic pathway, such as those involved in the production of acetoin, a critical precursor. nih.govhep.com.cn These advances demonstrate the potential of synthetic biology to create robust and efficient microbial platforms for the industrial-scale production of pyrazines, making the process more sustainable and economical. [9 from initial search]
Table 2: Examples of Engineered Microbial Production of Pyrazines
| Microorganism | Pyrazine Product | Precursor(s) | Reported Yield |
| Corynebacterium glutamicum | Tetramethylpyrazine (TMP) | Glucose (via acetoin) | 2.2 - 5 g/L nih.gov |
| Bacillus subtilis | 2-Ethyl-3,5-dimethylpyrazine (B18607) (EDMP) | L-threonine, D-glucose | Not specified acs.org |
| Bacillus subtilis | 2,5-Dimethylpyrazine (DMP) & 2,3,5-Trimethylpyrazine (B81540) (TMP) | L-threonine, Glucose | Not specified asm.org |
| Bacillus sp. | Tetramethylpyrazine (TMP) | Endogenous precursors | Not specified hep.com.cn |
Beyond increasing yields, metabolic engineering can be used to generate novel pyrazine analogs that may not be readily accessible through traditional chemistry. By manipulating the metabolic networks of microorganisms and supplying different precursor molecules, it is possible to direct the biosynthesis toward new derivatives.
Studies have elucidated the biosynthetic mechanisms for various alkylpyrazines in Bacillus subtilis. For instance, it was discovered that 2-ethyl-3,5-dimethylpyrazine and its isomer are produced from the precursors L-threonine and D-glucose, via the key intermediates aminoacetone and 2,3-pentanedione. acs.org By understanding and engineering these pathways—for example, by introducing enzymes that can process different amino acid or keto-acid substrates—it becomes feasible to create a diverse range of pyrazine structures. This approach could be adapted to produce novel dimethoxypyrazine analogs by engineering pathways for the synthesis of methoxylated precursors or by introducing O-methyltransferase enzymes that can add methoxy (B1213986) groups to a pyrazine core.
Synthetic Biology Approaches for Enhanced Yields
Integration of Multi-Omics Data in Comprehensive Pyrazine Research
To gain a deeper and more complete understanding of the complex biological systems involving pyrazines, researchers are increasingly turning to multi-omics approaches. mdpi.com This strategy integrates data from different molecular levels—genomics (the study of genes), proteomics (proteins), and metabolomics (metabolites)—to construct a comprehensive picture of a biological process. grassland.org.nznih.gov
In the context of pyrazine research, multi-omics has been employed to investigate the microbial communities and metabolic pathways involved in the production of pyrazines in fermented foods like Chinese Baijiu. hep.com.cnresearchgate.net By combining metagenomic sequencing to identify the microorganisms present, with metabolomic analysis to measure the pyrazines and other flavor compounds produced, researchers can link specific microbes to the synthesis of key aroma molecules. hep.com.cnresearchgate.net This integrated analysis can reveal complex microbial interactions and pinpoint the key enzymes and pathways responsible for pyrazine formation. asm.org Such a holistic view is essential for precisely controlling and optimizing fermentation processes or for identifying novel enzymes and genes that can be used in synthetic biology applications for pyrazine production. grassland.org.nzmdpi.com
Advanced Materials Science Applications of Dimethoxypyrazine Derivatives
Recent research has illuminated the potential of dimethoxypyrazine derivatives in the realm of advanced materials science. Their unique electronic and photophysical properties, coupled with their ability to form stable metal complexes, have positioned them as promising candidates for a variety of cutting-edge applications.
Dimethoxypyrazine derivatives are being explored for their utility in optoelectronic devices, a field focused on the interplay of light and electricity. researchgate.networktribe.comrsc.org These compounds exhibit interesting photophysical properties, including strong UV absorption and emission in the visible light spectrum. acs.org A key area of investigation is their application in luminescent solar concentrators (LSCs). researchgate.netunipi.itwgtn.ac.nzfrontiersin.orgrsc.org LSCs are devices that can capture sunlight over a large area and concentrate it onto a smaller photovoltaic cell, offering a potential pathway to more efficient solar energy conversion. unipi.itfrontiersin.org
The effectiveness of an LSC is highly dependent on the photophysical characteristics of the incorporated fluorescent dye, or luminophore. researchgate.netfrontiersin.org Desirable properties include a broad absorption spectrum to capture a significant portion of solar radiation, a high photoluminescence quantum yield (the efficiency of converting absorbed light into emitted light), and a large Stokes shift (the difference between the wavelengths of maximum absorption and emission). researchgate.netunipi.it A large Stokes shift is particularly crucial as it minimizes the reabsorption of emitted light by other luminophores, which is a primary loss mechanism in LSCs. researchgate.netwgtn.ac.nz
Research into various organic dyes and quantum dots for LSC applications has highlighted the importance of these parameters. researchgate.netunipi.itwgtn.ac.nz While some organic dyes exhibit excellent absorption and high quantum yields, they can suffer from small Stokes shifts. researchgate.net Conversely, certain nanomaterials like quantum dots can offer large Stokes shifts, reducing reabsorption losses. wgtn.ac.nz The exploration of dimethoxypyrazine derivatives in this context is driven by the potential to tune their molecular structure to optimize these photophysical properties. For instance, creating derivatives with extended π-conjugated systems can shift their absorption and emission profiles and potentially enhance their quantum yields. acs.org
A study on 2,5-di(aryleneethynyl)pyrazine derivatives demonstrated that these compounds possess a lower HOMO-LUMO gap compared to their benzene (B151609) analogues, which is advantageous for electronic applications. researchgate.netrsc.org Furthermore, doping these pyrazine derivatives into polymer-based organic light-emitting diodes (OLEDs) resulted in enhanced external quantum efficiencies, attributed to the improved electron-transporting properties of the pyrazine system. researchgate.netrsc.org This suggests that dimethoxypyrazine-based materials could play a significant role in the development of more efficient LSCs and other optoelectronic devices.
The nitrogen atoms in the pyrazine ring of this compound and its derivatives make them excellent ligands for forming coordination complexes with various metal ions. acs.orgrsc.orgijirt.orgresearchgate.netresearchgate.net The field of coordination chemistry explores the synthesis, structure, and properties of these metal-ligand complexes. researchgate.net The ability of pyrazine derivatives to act as bridging ligands, connecting two or more metal centers, allows for the construction of one-, two-, and three-dimensional coordination polymers. rsc.org
The structure and properties of these coordination polymers are influenced by several factors, including the substitution pattern on the pyrazine ring and the choice of the metal ion and its counter-anions. acs.orgrsc.org For example, studies on dimethylpyrazine-dioxide derivatives have shown that different anions can lead to the formation of complexes with varying dimensionalities, from discrete dimers to one-dimensional chains and two-dimensional layers. acs.org A minor change in the ligand, such as using 2,3-dimethylpyrazine-dioxide instead of 2,5-dimethylpyrazine-dioxide, can result in a completely different three-dimensional framework. acs.org
The resulting metal complexes can exhibit a range of interesting magnetic and photophysical properties. acs.orgnih.gov For instance, a one-dimensional antiferromagnet, Cu(2,6-dimethylpyrazine)Br2, was synthesized and shown to have a semiconducting band gap. nih.gov The coordination of pyrazine derivatives to metal centers can also modulate their reactivity and stability. This has implications for catalysis and the design of new functional materials. The versatile coordination behavior of pyrazines allows for the creation of complexes with diverse geometries, including octahedral, square planar, and tetrahedral structures, depending on the metal ion. jscimedcentral.com The formation of these complexes can also influence their solubility and other physical properties. ijirt.org The ongoing exploration of the coordination chemistry of dimethoxypyrazine derivatives with a wide array of transition metals is expected to yield novel materials with tailored electronic, magnetic, and optical properties. rsc.orgnih.govijpcbs.comuwindsor.ca
Optoelectronic and Photophysical Properties for Device Applications (e.g., Luminescent Solar Concentrators)
Unexplored Mechanisms of Action and Biological Roles of Dimethoxypyrazines
While some biological activities of pyrazine derivatives are known, the specific mechanisms of action and the full spectrum of biological roles for this compound and its close analogues remain largely unexplored. rsc.org The broad biological activities observed in the wider pyrazine family, which include anticancer, antibacterial, and antiviral properties, suggest that dimethoxypyrazines could also possess significant, yet undiscovered, therapeutic potential. ijirt.orgresearchgate.net
For instance, many biologically active molecules exert their effects by inhibiting specific enzymes. The discovery of a novel class of D-amino acid oxidase (DAO) inhibitors highlights a potential avenue of research for pyrazine derivatives. researchgate.net DAO is an enzyme involved in the metabolism of D-serine, a co-agonist of the NMDA receptor which is crucial for excitatory neurotransmission in the brain. researchgate.net Investigating whether dimethoxypyrazine derivatives can modulate the activity of DAO or other key enzymes could uncover new therapeutic applications.
Furthermore, the structural similarity of pyrazines to purines, which are fundamental components of nucleic acids and key signaling molecules, suggests that dimethoxypyrazines could potentially interact with biological targets typically associated with purine (B94841) derivatives. researchgate.net Purine analogues are known to act as antimetabolites and are used in cancer therapy. researchgate.net Exploring the potential for dimethoxypyrazines to act as purine antagonists or to modulate purine-dependent pathways is a promising area for future research.
The synthesis of complex nitrogen-rich materials from pyrazine precursors also opens up new possibilities. researchgate.net For example, the reaction of 2,6-dimethoxypyrazine (B1307160) with tetrazoles can lead to the formation of novel 1,2,4-triazolo-[4,3-a]pyrazine backbones. researchgate.net These complex heterocyclic structures could exhibit unique biological activities that differ significantly from the parent pyrazine molecule.
Additionally, the role of tryptophan and its derivatives as biochemical precursors for a wide range of biologically active indole (B1671886) compounds provides a paradigm for how a core structure can give rise to diverse functionality. core.ac.uk Similarly, understanding the metabolic pathways of dimethoxypyrazines in biological systems could reveal novel bioactive metabolites. The synthesis of cyclopropane-containing natural products, some of which have their origins in dimethoxypyrazine chemistry, points to the potential for these compounds to be precursors to other biologically relevant molecules. thieme-connect.demarquette.edu A deeper investigation into the metabolism, protein binding, and cellular uptake of this compound is warranted to fully elucidate its biological roles and potential mechanisms of action.
Q & A
Basic: What are the standard synthetic routes for 2,3-Dimethoxypyrazine, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves sequential functionalization of pyrazine derivatives. A common pathway starts with 3-hydroxypyrazin-2-carboxamide, which undergoes chlorination using phosphorus oxychloride (POCl₃) to yield 3-chloro-2-cyanopyrazine. Methoxylation via sodium methoxide replaces the chlorine atom with a methoxy group, forming 3-methoxy-2-cyanopyrazine. Hydrolysis of the cyano group (e.g., using NaOH/H₂O₂) produces 3-methoxy-2-carboxamideopyrazine. A Hofmann rearrangement with sodium hypochlorite then generates the amine intermediate, which is further methoxylated to yield this compound. Characterization of intermediates relies on NMR (¹H/¹³C) and mass spectrometry (MS) to confirm regiochemistry and purity .
Advanced: How can researchers resolve contradictions in spectral data during structural elucidation of this compound derivatives?
Methodological Answer:
Contradictions in spectral data (e.g., ambiguous NMR peaks or MS fragmentation patterns) often arise from isomerism or impurities. For example, isotopic labeling (e.g., ¹⁵N or ²H) can help distinguish between isomeric structures by altering mass spectral fragmentation pathways. Comparative analysis with literature-reported fragmentation patterns (e.g., 2-ethyl-3,5/6-dimethylpyrazine isomers) is critical. Additionally, 2D NMR techniques (COSY, HSQC) can resolve overlapping proton signals caused by methoxy groups or aromatic protons. If contradictions persist, recrystallization or HPLC purification should precede reanalysis to rule out impurities .
Basic: What analytical techniques are recommended for validating the purity and stability of this compound?
Methodological Answer:
High-performance liquid chromatography (HPLC) with UV detection (λ = 218–249 nm) is standard for assessing purity. Accelerated stability studies (e.g., exposure to heat, light, or humidity) combined with gas chromatography-mass spectrometry (GC-MS) can identify degradation products. For structural confirmation, tandem MS/MS and high-resolution mass spectrometry (HRMS) are essential. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H-¹³C heteronuclear correlation, verifies methoxy group positioning and detects tautomeric forms .
Advanced: How can regioselectivity challenges in pyrazine functionalization be addressed during synthesis?
Methodological Answer:
Regioselectivity issues often arise during methoxylation or sulfonation. To mitigate this:
- Temperature control : Lower reaction temperatures (e.g., -10°C) reduce side reactions, as seen in sulfonylation reactions with disulfenyl dichloride .
- Protecting groups : Temporarily block reactive sites (e.g., using acetyl or benzyl groups) to direct functionalization to specific positions.
- Catalytic systems : Use phase-transfer catalysts or Lewis acids (e.g., ZnCl₂) to enhance selectivity. For example, triethylamine in dichloromethane improves sulfonamide coupling efficiency .
Basic: What are the key considerations for optimizing reaction yields in multi-step pyrazine synthesis?
Methodological Answer:
Yield optimization requires strict control of:
- pH and solvent polarity : Aqueous basic conditions (pH 9–10) favor hydrolysis steps, while aprotic solvents (e.g., DCM) enhance nucleophilic substitution.
- Reagent stoichiometry : Excess methoxylation agents (e.g., sodium methoxide) drive reactions to completion but must be balanced against purification challenges.
- Intermediate isolation : Column chromatography or recrystallization after each step reduces carryover impurities. For example, Hofmann rearrangement steps achieve >80% yield when intermediates are purified via silica gel chromatography .
Advanced: How can computational methods aid in predicting the reactivity of this compound in novel reactions?
Methodological Answer:
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distributions to predict reactive sites. For instance, methoxy groups reduce electron density at adjacent carbons, making them less susceptible to electrophilic attack. Molecular docking studies may also predict binding affinities for biological applications. Pair computational results with experimental validation (e.g., kinetic studies or X-ray crystallography) to refine models .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for reactions involving volatile intermediates (e.g., chlorinated derivatives).
- Storage : Store at -20°C in airtight containers to prevent degradation. Avoid long-term storage due to potential instability .
Advanced: How can isotopic labeling (e.g., ¹³C, ²H) be applied to trace metabolic pathways of this compound in biological studies?
Methodological Answer:
Synthesize isotopically labeled analogs (e.g., 2,3-dimethoxy-¹³C-pyrazine) via modified Strecker or Hantzsch reactions using labeled precursors. LC-MS/MS with selected reaction monitoring (SRM) tracks labeled metabolites in in vitro systems (e.g., liver microsomes). This approach elucidates metabolic pathways, such as demethylation or oxidation, and identifies enzyme isoforms (e.g., CYP450) involved in biotransformation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
